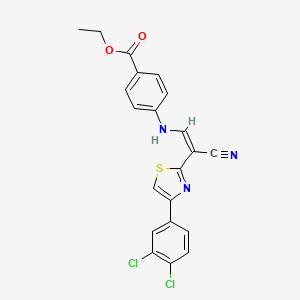

![molecular formula C14H14N4O2S B2480758 N-(6-甲氧基苯并[d]噻嗪-2-基)-1,4-二甲基-1H-吡唑-3-甲酰胺 CAS No. 1203362-26-8](/img/structure/B2480758.png)

N-(6-甲氧基苯并[d]噻嗪-2-基)-1,4-二甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide" is a compound that belongs to a class of organic compounds known for their heterocyclic structure containing both pyrazole and benzothiazole rings. These compounds are of interest due to their diverse biological activities and potential applications in various fields of chemistry and medicine, excluding their use as drugs and associated dosages and side effects for this discussion.

Synthesis Analysis

The synthesis of similar heterocyclic compounds typically involves multi-step reactions, starting from the construction of the core heterocyclic structure followed by functional group modifications. For example, a novel pyrazole derivative synthesis was characterized by spectral and X-ray crystal structure analysis, indicating a common approach to synthesizing complex heterocycles involving ring formation and subsequent derivatization (Kumara et al., 2018).

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the molecular structure of compounds. The detailed structure reveals the spatial arrangement of atoms within the molecule and helps in understanding the compound's reactivity and interaction capabilities. For instance, a related compound's molecular geometry and electronic structures were optimized and calculated, providing insights into electrophilic and nucleophilic regions on the molecular surface (Karrouchi et al., 2021).

Chemical Reactions and Properties

Heterocyclic compounds like "N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide" often participate in various chemical reactions, which can be influenced by the presence of functional groups and the compound's inherent electronic structure. Reactions such as cycloaddition have been reported to construct multifunctional dihydroselenophenes and selenopheno[2,3-b]pyrazines from thiazole carbene-derived C-C-Se 1,3-dipoles, highlighting the reactive versatility of thiazole-containing compounds (Zhang & Cheng, 2009).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and stability, are crucial for determining its applicability in different contexts. Thermal stability, for example, is a significant property for materials intended for high-temperature applications. A related study found a compound to be thermally stable up to 190°C, indicating the potential for high-temperature stability in similar structures (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different chemical conditions, and ability to undergo specific reactions, are vital for understanding a compound's utility in synthesis and application. The electrophilic and nucleophilic regions identified through molecular geometry optimizations hint at the compound's reactive sites and potential chemical behavior (Karrouchi et al., 2021).

科学研究应用

合成与表征

通过各种化学反应合成了N-(6-甲氧基苯并[d]噻唑-2-基)-1,4-二甲基-1H-吡唑-3-甲酰胺及其类似物,旨在探索它们的潜在生物活性。例如,一项研究聚焦于设计、合成和QSAR研究2-氨基苯并[d]噻唑基取代的吡唑-5-酮,突出了从2-氨基苯并噻唑核衍生的新席夫碱的合成过程和抗菌筛选数据(Palkar et al., 2017)。

生物活性

抗菌活性

多项研究已调查了N-(6-甲氧基苯并[d]噻唑-2-基)-1,4-二甲基-1H-吡唑-3-甲酰胺衍生物的抗菌性能。例如,对3-氰基-4-亚氨基-2-甲硫基-8-甲氧基-4H-嘧啶并[2,1-b][1,3]苯并噻唑和3-氨基-4-亚氨基-8-甲氧基-2H-吡唑并[3′,4′:4,5]嘧啶并[2,1-b][1,3]苯并噻唑的新合成和生物活性研究显示出有希望的抗菌活性,表明这些化合物在开发新的抗菌剂方面具有潜力(Badne et al., 2011)。

细胞毒活性

还探索了这些化合物对各种癌细胞系的细胞毒活性。例如,对一些新的5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成、表征和细胞毒性研究表明它们作为细胞毒剂对某些癌细胞系具有潜力,为癌症治疗研究开辟了新的途径(Hassan et al., 2014)。

作用机制

Target of Action

Similar compounds have shown to exhibit anti-cancer activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . This suggests that the compound might interact with its targets to alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis .

Biochemical Pathways

The compound appears to affect the p53 pathway, which regulates the equilibrium between rapid cell proliferation and apoptosis . The compound may induce G2/M cell cycle arrest and increase the levels of p53 in treated cells . This could lead to alterations in the balance of key mitochondrial proteins, resulting in apoptosis .

Pharmacokinetics

Similar compounds have shown cytotoxicity against various cancer cell lines , suggesting that they can be absorbed and distributed to the site of action.

Result of Action

The compound’s action results in the regulation of cell cycle and apoptosis via the activation of p53 through mitochondrial-dependent pathways . This leads to an increase in the levels of p53 in treated cells, altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, and ultimately resulting in apoptosis .

属性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-8-7-18(2)17-12(8)13(19)16-14-15-10-5-4-9(20-3)6-11(10)21-14/h4-7H,1-3H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHORUHDIMYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)